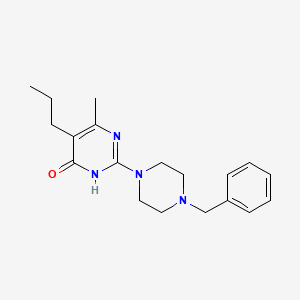![molecular formula C19H22BrNOS B6004109 4-benzyl-1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]piperidine](/img/structure/B6004109.png)
4-benzyl-1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzyl-1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. It has been found to have various scientific research applications, including its use as a potential therapeutic agent for the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 4-benzyl-1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]piperidine is not fully understood. However, studies have suggested that it exerts its effects by modulating the activity of various signaling pathways and molecular targets. For example, it has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. It also modulates the activity of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
Studies have shown that 4-benzyl-1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]piperidine exhibits various biochemical and physiological effects. It has been found to inhibit the proliferation and induce apoptosis of cancer cells by modulating the activity of various signaling pathways. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to protect against neurotoxicity by modulating the activity of neurotransmitters such as dopamine and serotonin.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-benzyl-1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]piperidine in lab experiments is its high yield and purity. It is also relatively easy to synthesize using standard laboratory techniques. However, one of the limitations of using this compound is its potential toxicity, which may require special handling and safety precautions.
Future Directions
There are several future directions for the scientific research of 4-benzyl-1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]piperidine. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. Another direction is to explore its mechanism of action and molecular targets in more detail. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Synthesis Methods
The synthesis of 4-benzyl-1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]piperidine involves the reaction of 4-bromo-5-ethyl-2-thiophenecarboxylic acid with benzylamine and piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions for several hours. The resulting product is purified by column chromatography to obtain 4-benzyl-1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]piperidine in high yield and purity.
Scientific Research Applications
4-benzyl-1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]piperidine has been found to have various scientific research applications. It has been investigated as a potential therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative diseases. Studies have shown that 4-benzyl-1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]piperidine exhibits anti-proliferative and apoptotic effects on cancer cells, reduces inflammation by inhibiting the production of pro-inflammatory cytokines, and protects against neurotoxicity by modulating the activity of neurotransmitters.
properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(4-bromo-5-ethylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNOS/c1-2-17-16(20)13-18(23-17)19(22)21-10-8-15(9-11-21)12-14-6-4-3-5-7-14/h3-7,13,15H,2,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTXCSMLHZDHPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)N2CCC(CC2)CC3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperidin-1-yl)(4-bromo-5-ethylthiophen-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6004041.png)
![1-[2-methoxy-6-({[(3-methyl-3-oxetanyl)methyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6004042.png)
![1-ethyl-4-[2-(3-methoxyphenoxy)ethyl]-2,3-piperazinedione](/img/structure/B6004046.png)
![2-(2-methoxyphenyl)-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-quinolinecarboxamide](/img/structure/B6004070.png)
![N-phenyl-2-{3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B6004076.png)
![2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-N-(tetrahydro-2H-pyran-4-yl)-1,3-oxazole-4-carboxamide](/img/structure/B6004090.png)
![methyl 5-ethyl-2-{[(3-methyl-1-piperidinyl)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B6004092.png)
![1-(3,4-dimethoxyphenyl)-2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanone hydrobromide](/img/structure/B6004096.png)
![6-[(4-acetyl-1-piperazinyl)carbonyl]-1-benzyl-1H-indole](/img/structure/B6004099.png)
![1-(cyclopentylacetyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6004107.png)
![ethyl 3-benzyl-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinecarboxylate](/img/structure/B6004114.png)

![5-methoxy-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-furamide](/img/structure/B6004118.png)
![N-(4-bromophenyl)-2-[(3-cyano-4-isobutyl-5,6,7,8-tetrahydro-2-quinolinyl)thio]acetamide](/img/structure/B6004125.png)